molecular formula C7H5ClN2O2S B3054370 1H-Benzo[d]imidazole-2-sulfonyl chloride CAS No. 59940-07-7

1H-Benzo[d]imidazole-2-sulfonyl chloride

Cat. No. B3054370
CAS RN: 59940-07-7
M. Wt: 216.65 g/mol
InChI Key: BFVARUIJBHRHAQ-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S . It has been used in the synthesis of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .


Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazole-2-sulfonyl chloride has been determined in several studies . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[d]imidazole-2-sulfonyl chloride are not explicitly mentioned in the retrieved papers . More research is needed to fully understand the chemical reactions of this compound.

Scientific Research Applications

Anticancer Agent Development

1H-Benzo[d]imidazole-2-sulfonyl chloride has been investigated for its potential in developing anticancer agents. Farah et al. (2011) synthesized derivatives containing both the pharmacophores of tetrahydropyridine (THP) and benzimidazole, which exhibited significant cytotoxicity on various breast cancer cell lines (Farah et al., 2011).

Catalytic Applications

Asgari et al. (2015) discussed the use of sulfonic acid-functionalized pyridinium chloride in promoting the condensation reaction to produce tetrasubstituted imidazoles, demonstrating its catalytic efficiency (Asgari et al., 2015).

Antitumor Activity

Wang et al. (2021) developed a method using sulfonylation/cyclization with visible light, leading to the production of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity (Wang et al., 2021).

Antitubercular Activity

Korycka-Machala et al. (2019) demonstrated that 1H-benzo[d]imidazole derivatives, including those involving sulfonyl chloride, are active against intracellular Mycobacterium tuberculosis and interfere with mycolic acid metabolism, indicating their potential for treating tuberculosis (Korycka-Machala et al., 2019).

Sensitivity and Safety of Imidazole-1-sulfonyl Azide Salts

Fischer et al. (2012) investigated the sensitivity of imidazole-1-sulfonyl azide salts, including those with sulfonyl chloride, to improve safety in handling and provide insights into their different properties (Fischer et al., 2012).

Polymers with 2H-Benzimidazol-2-one Moieties

Mir et al. (2012) synthesized homopolymers and copolymers containing 2H-benzimidazol-2-one units via N-C coupling reactions, where 1H-benzo[d]imidazol-2(3H)-one acted as a bisphenol, leading to high molecular weight linear polymers (Mir et al., 2012).

Mechanism of Action

1H-Benzo[d]imidazole-2-sulfonyl chloride has been used in the synthesis of PqsR inhibitors, which interfere with the pqs system in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation . This suggests that the compound may have potential applications in antimicrobial therapy.

Future Directions

1H-Benzo[d]imidazole-2-sulfonyl chloride and its derivatives have shown potential in antimicrobial therapy, particularly as adjuvant therapy for Pseudomonas aeruginosa infections . Future research could focus on further exploring the antimicrobial potential of this compound and its derivatives .

properties

IUPAC Name

1H-benzimidazole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVARUIJBHRHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453879
Record name 1H-Benzo[d]imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59940-07-7
Record name 1H-Benzo[d]imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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